Methyl 4-bromo-3-methylbenzoate
Overview
Description
Methyl 4-bromo-3-methylbenzoate is a chemical compound that is part of the methyl benzoate family, which includes various derivatives with different substituents on the benzene ring. These compounds are of interest due to their potential applications in pharmaceuticals, cosmetics, and as intermediates in organic synthesis. Although the provided papers do not directly discuss methyl 4-bromo-3-methylbenzoate, they do provide insights into related compounds that can help infer the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related compounds, such as methyl 4-tri-n-butylstannylbenzoate, involves the reaction of methyl 4-bromobenzoate with hexabutylditin and a palladium catalyst . This suggests that similar palladium-catalyzed cross-coupling reactions could be employed for the synthesis of methyl 4-bromo-3-methylbenzoate. Additionally, the synthesis of 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate and 6-bromo-4-methylbenzofuroxan indicates that bromination is a common step in the synthesis of bromo-substituted benzoates, which could be applicable to the synthesis of methyl 4-bromo-3-methylbenzoate.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction . These studies reveal that the crystal packing and intermolecular interactions, such as hydrogen bonding, play a significant role in the solid-state structure of these compounds. For methyl 4-bromo-3-methylbenzoate, similar techniques could be used to elucidate its molecular structure and crystal packing.
Chemical Reactions Analysis
The reactivity of bromo-substituted benzoates is highlighted in the synthesis of various derivatives. For instance, the bromo-compounds derived from 4-methyldibenzothiophene were used to prepare related derivatives via lithium exchange . This indicates that the bromo group in methyl 4-bromo-3-methylbenzoate could also be reactive towards nucleophilic substitution reactions, potentially allowing for further functionalization of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using spectroscopic techniques such as FT-IR, NMR, and computational studies . These studies provide information on vibrational frequencies, chemical shifts, and electronic properties such as HOMO and LUMO energies. For methyl 4-bromo-3-methylbenzoate, similar analyses could be conducted to determine its physical properties, such as melting point, boiling point, and solubility, as well as chemical properties like reactivity and stability.
Scientific Research Applications
Structure-Property Relationships
- Research on halogenbenzoic acids, including isomeric bromo-methylbenzoic acids, has investigated their thermodynamics of sublimation, fusion, vaporization, and solubility. This study is crucial for understanding the specific interactions in the liquid and crystal phase of these compounds, which is significant for assessing the water solubility of sparingly soluble drugs (Zherikova et al., 2016).
Synthesis and Characterization
- The synthesis of Methyl 4-bromo-2-methoxybenzoate, a related compound, has been achieved with an overall yield of about 47% and purity of 99.8% (Chen Bing-he, 2008).
- A study on the synthesis of Methyl 4-(bromomethyl)benzoate, another related compound, optimized the conditions to achieve a high yield of 90.5% (Bi Yun-mei, 2012).
Pharmaceutical and Therapeutic Applications
- A study on the new zinc phthalocyanine substituted with new benzenesulfonamide derivative groups indicates the potential for photodynamic therapy in cancer treatment, highlighting the importance of such derivatives in medical research (Pişkin et al., 2020).
Material Science and Chemical Properties
- Research on the molecular structure, FT-IR, and other properties of related compounds like 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate provides insights into the chemical behavior and potential applications of these molecules in material science (Diwaker et al., 2015).
Environmental and Biochemical Research
- The study of the metabolism of m-cresol by methanogenic cultures, leading to the formation of 4-hydroxy-2-methylbenzoic acid, underscores the role of these compounds in environmental and biochemical processes (Roberts et al., 1990).
Safety And Hazards
Methyl 4-bromo-3-methylbenzoate causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid ingestion and inhalation . It should be stored in a well-ventilated place and kept container tightly closed .
Future Directions
properties
IUPAC Name |
methyl 4-bromo-3-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-5-7(9(11)12-2)3-4-8(6)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZTYNPAPQKIIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391150 | |
Record name | Methyl 4-bromo-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-3-methylbenzoate | |
CAS RN |
148547-19-7 | |
Record name | Methyl 4-bromo-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-bromo-3-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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